(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid
Overview
Description
“(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid” is a boron-containing compound . Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . They have been used in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis
The molecular formula of “this compound” is C6H8BFN2O2 . More detailed structural information can be found in databases like ChemSpider .Chemical Reactions Analysis
Boronic acids and their derivatives have been used in various chemical reactions. The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- A key application of similar boronic acids is in pharmaceutical synthesis. For instance, the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, an important pharmaceutical intermediate, involves steps that could be relevant to the synthesis of compounds related to (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid (Xin Wang et al., 2006).
Chemical Reactions and Mechanisms
- Boronic acids, including variants similar to the compound , are vital in palladium-catalyzed Suzuki–Miyaura borylation reactions, often used in the preparation of various active agents in the pharmaceutical industry (Kartik N. Sanghavi et al., 2022).
Sensing Applications
- Pyridinium boranes, a group to which this compound belongs, have been used in colorimetric sensing of ions in water/chloroform mixtures. This involves a structural change upon binding to ions, leading to a visible color change, indicating their potential in chemical sensing applications (C. Wade & F. Gabbaï, 2009).
Fluorescent Sensing and Imaging
- Similar compounds have been explored for their ability to selectively sense metal ions, such as aluminum, in various mediums. This has applications in fluorescent sensing and can be extended to imaging in living cells, showcasing their potential in biological and chemical sensing (F. Rahman et al., 2017).
Material Science and Chemistry
- The synthesis of azabiaryls through processes like directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives, potentially including compounds like this compound, is significant in material science and heterocyclic chemistry (M. Alessi et al., 2007).
Energy and Battery Technology
- Boron-based compounds, including boronic acids, have been researched for their use in organic liquid electrolyte-based fluoride shuttle batteries, indicating their potential application in energy storage and battery technology (A. C. Kucuk & T. Abe, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new Pd–C bond . This is achieved through the process of oxidative addition, which occurs with formally electrophilic organic groups .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-6-(methylamino)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. Additionally, the fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of biochemical processes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function. For instance, this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group can bind to active sites of enzymes, inhibiting their activity or altering their function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged experimental use. Over extended periods, the compound may undergo degradation, leading to changes in its biochemical activity and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects and dose-dependent responses are critical considerations in evaluating the compound’s safety and efficacy in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in metabolite concentrations and overall metabolic balance. These interactions can have significant implications for cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its chemical properties and the presence of specific transporters. Once inside the cell, this compound can localize to specific cellular compartments or accumulate in certain tissues, affecting its biochemical activity and cellular effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it exerts its biochemical effects. The specific localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
[2-fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BFN2O2/c1-9-5-3-2-4(7(11)12)6(8)10-5/h2-3,11-12H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOLRKYVAVBWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)NC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693821 | |
Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909187-40-2 | |
Record name | [2-Fluoro-6-(methylamino)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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